Azido-PEG4-alpha-D-mannose is a synthetic compound that integrates a polyethylene glycol (PEG) chain with four ethylene glycol units, an azide functional group, and an alpha-D-mannose moiety. This compound is primarily utilized as a linker in bioconjugation and drug delivery applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical properties, including high solubility, stability, and biocompatibility, make it a valuable tool in biomedical research and therapeutic development.
Azido-PEG4-alpha-D-mannose falls under the classification of chemical linkers and is categorized as a PEG-based compound. The azide group allows for versatile applications in click chemistry, enabling the formation of stable covalent bonds with various targets. It is commercially available from multiple suppliers, including BenchChem, MedChemExpress, and BioCat GmbH .
The synthesis of Azido-PEG4-alpha-D-mannose involves a multi-step process. The primary steps include:
In industrial settings, large-scale synthesis employs automated reactors and purification systems to optimize yield and purity. Quality control measures are implemented to ensure consistency throughout the production process.
The molecular formula of Azido-PEG4-alpha-D-mannose is . The structure comprises:
The presence of these components contributes to its effectiveness in bioconjugation applications .
Azido-PEG4-alpha-D-mannose participates in several key chemical reactions:
Both reactions typically utilize aqueous solvents under mild conditions, enhancing their applicability in biological systems.
Azido-PEG4-alpha-D-mannose functions primarily as a linker in PROTACs, which are engineered molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:
The polyethylene glycol chain enhances solubility and stability, improving pharmacokinetics and bioavailability .
Azido-PEG4-alpha-D-mannose exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in drug delivery and bioconjugation strategies.
Azido-PEG4-alpha-D-mannose is primarily employed in:
Its versatility allows researchers to explore innovative therapeutic strategies targeting various diseases, including cancer .
Chemical Identity and ArchitectureAzido-PEG4-alpha-D-mannose (CAS: 1632372-86-1) is systematically named as (2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol [2] [9]. Its molecular formula is C₁₄H₂₇N₃O₉ with a molecular weight of 381.4 g/mol [1] [3]. The compound integrates three functional domains:
Property | Value | |
---|---|---|
CAS Registry | 1632372-86-1 | |
Molecular Formula | C₁₄H₂₇N₃O₉ | |
Exact Mass | 381.38 g/mol | |
IUPAC Name | (2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
Purity Specification | ≥95–98% (HPLC-confirmed) | |
Storage Conditions | –20°C (long-term) | [1] [3] [6] |
Stereochemical SignificanceThe alpha-configuration of the mannose unit is critical for binding mannose-specific lectins (e.g., dendritic cell receptors). The PEG₄ linker’s ethylene oxide repeats adopt a helical conformation, enhancing solubility while minimizing immunogenicity [4] [9].
Evolution of Glycosylated LinkersThe synthesis of Azido-PEG4-alpha-D-mannose represents a convergence of three key advancements:
Synthetic MilestonesThe compound’s design leverages regioselective protection/deprotection strategies to ensure alpha-stereoselectivity during mannosylation. Modern routes employ microwave-assisted silyl exchange (ReSET technology) to streamline synthesis, achieving yields >80% with minimal purification [10].
Era | Innovation | Impact on Compound Design | |
---|---|---|---|
1990s | Glycosyl azide chemistry | Enabled azide as a bioorthogonal handle | |
2000s | Heterobifunctional PEG derivatives | Permitted solubility-enhanced linkers | |
2010s | Copper-free click chemistry | Allowed biocompatible conjugation | |
2020s | Enzymatic glycan remodeling | Facilitated stereospecific mannosylation | [8] [10] |
Targeted Drug Delivery SystemsAzido-PEG4-alpha-D-mannose enables precision targeting via mannose receptor-mediated endocytosis, exploited in:
Bioconjugation MethodologiesThe azide terminus participates in two primary reactions:
Parameter | Specification | Application Relevance | |
---|---|---|---|
Aqueous Solubility | 250 mg/mL (655.51 mM) | Compatible with physiological buffers | |
Click Reactivity | k₂ > 0.3 M⁻¹s⁻¹ (SPAAC with DBCO) | Rapid in vivo conjugation | |
Purity | 95–98% (HPLC) | Reproducible bioconjugation outcomes | |
Stability | >1 year at –20°C | Long-term storage feasibility | [3] [4] [6] |
Diagnostic and Theranostic Platforms
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7